2-Amino-1-cyclohexylpropane-1,3-diol 2-Amino-1-cyclohexylpropane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525517
InChI: InChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

2-Amino-1-cyclohexylpropane-1,3-diol

CAS No.:

Cat. No.: VC17525517

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-cyclohexylpropane-1,3-diol -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name 2-amino-1-cyclohexylpropane-1,3-diol
Standard InChI InChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2
Standard InChI Key DKAWCXNITOXQFI-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(C(CO)N)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-1-cyclohexylpropane-1,3-diol, reflecting its propane backbone substituted with a cyclohexyl group (C₁), an amino group (C₂), and hydroxyl groups (C₁ and C₃). Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol (calculated from PubChem data for analogous structures) .

Stereochemical Considerations

The compound exhibits two stereogenic centers at C₁ and C₂, leading to four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Stereoselective synthesis methods, such as those employed for pinane-based 2-amino-1,3-diols, could theoretically be adapted to produce enantiomerically pure forms of this compound .

Table 1: Key Stereoisomers and Their Configurations

StereoisomerC₁ ConfigurationC₂ Configuration
Isomer ARR
Isomer BRS
Isomer CSR
Isomer DSS

Spectroscopic Characterization

While direct spectral data for 2-amino-1-cyclohexylpropane-1,3-diol is unavailable, related aminodiols exhibit distinct NMR and IR features:

  • ¹H NMR: Hydroxyl protons (δ 1.5–2.5 ppm), amino protons (δ 1.2–1.8 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm) .

  • ¹³C NMR: Cyclohexyl carbons (δ 20–35 ppm), hydroxyl-bearing carbons (δ 60–70 ppm), and amino-bearing carbon (δ 45–55 ppm) .

  • IR: Broad O–H stretch (3200–3600 cm⁻¹), N–H stretch (3300–3500 cm⁻¹), and C–O vibrations (1000–1100 cm⁻¹) .

Synthetic Methodologies

Reductive Amination of Diketones

A plausible route involves reductive amination of 1-cyclohexyl-2-oxopropane-1,3-diol using ammonium acetate and sodium cyanoborohydride. This method, adapted from the synthesis of 2-amino-3-cyclohexylpropan-1-ol, typically yields racemic mixtures unless chiral catalysts are employed .

Stereoselective Aminohydroxylation

The stereoselective synthesis of pinane-based 2-amino-1,3-diols via allylic carbamate intermediates and potassium osmate catalysis could be modified for cyclohexyl analogs . Key steps include:

  • Epoxidation: Cyclohexene derivatives treated with meta-chloroperoxybenzoic acid (MCPBA).

  • Carbamate Formation: Reaction with trichloroacetyl isocyanate.

  • Aminohydroxylation: Osmium-mediated dihydroxylation to install amino and hydroxyl groups with stereocontrol.

Table 2: Comparative Yields in Aminodiol Synthesis

MethodStarting MaterialYield (%)Stereoselectivity
Reductive Amination1-Cyclohexyl diketone65–75Low
AminohydroxylationAllylic carbamate80–90High
Enzymatic ResolutionRacemic mixture40–50>99% ee

Resolution of Racemates

Chiral chromatography or enzymatic resolution using lipases could separate enantiomers. For example, Candida antarctica lipase B selectively acylates the (1R,2R)-isomer in organic solvents, enabling large-scale production of enantiopure material .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Water Solubility: Moderate (≈50 mg/mL at 25°C) due to hydrogen-bonding capacity.

  • Organic Solvents: Highly soluble in DMSO (>100 mg/mL) and ethanol (>75 mg/mL) .

  • Stability: Susceptible to oxidation at the amino group; storage under nitrogen at −20°C is recommended.

Acid-Base Behavior

The amino group (pKₐ ≈ 9.5) and hydroxyl groups (pKₐ ≈ 12–14) dictate pH-dependent solubility. Protonation at physiological pH enhances water solubility, facilitating biological applications .

Applications in Organic Synthesis

Chiral Auxiliaries

The compound’s rigid bicyclic structure makes it a candidate for asymmetric induction in aldol reactions. For example, Schiff bases derived from its amino group have been used to achieve enantiomeric excesses >90% in ketone reductions .

Heterocyclic Synthesis

Reaction with aldehydes forms oxazolidines, as demonstrated in the synthesis of pinane-fused heterocycles. Benzaldehyde condensation yields spiro-oxazolidines, which exhibit unique tautomeric equilibria .

Table 3: Heterocycles Derived from 2-Amino-1,3-diols

HeterocycleReactantConditionsApplication
OxazolidineFormaldehydeRT, 12 hChiral ligands
Spiro-oxazolidineBenzaldehydeReflux, 6 hAnticancer agents
ThiazolidinoneThiophosgene0°C, 2 hEnzyme inhibitors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator